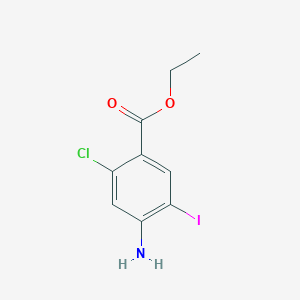

Ethyl 4-amino-2-chloro-5-iodobenzoate

Descripción

Propiedades

IUPAC Name |

ethyl 4-amino-2-chloro-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClINO2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPSDXXBKWYBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Cl)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step A: Iodination of Methyl Anthranilate

- Starting material: Methyl anthranilate (methyl 2-aminobenzoate)

- Reagents: Potassium iodide, potassium iodate, methylene dichloride, glacial acetic acid

- Conditions:

- Dissolve potassium iodide and potassium iodate in purified water.

- Add methyl anthranilate under stirring at room temperature.

- Slowly add a mixture of methylene dichloride and glacial acetic acid over 1–1.5 hours.

- Stir for an additional 0.5–1 hour, then heat the mixture to 55–60 °C for 3 hours.

- Cool to below 25 °C, extract the organic layer, and concentrate under reduced pressure.

- Outcome: Formation of ethyl 2-amino-5-iodobenzoate intermediate with high regioselectivity.

Step B: Chlorination via Sandmeyer Reaction

- Starting material: 2-amino-5-iodo ethyl benzoate (from Step A)

- Reagents: Hydrochloric acid (36%), sodium nitrite, cuprous chloride

- Conditions:

- Dissolve the amino ester in hydrochloric acid at 20–25 °C, stir for 10–12 hours.

- Cool to 0–5 °C, slowly add sodium nitrite solution to form the diazonium salt.

- Add the diazonium solution dropwise into a cooled mixture of hydrochloric acid and cuprous chloride at 25–30 °C.

- Stir and gradually warm to 40–50 °C for 5–8 hours to complete chlorination.

- Extract with methylene dichloride and remove solvent to isolate 2-chloro-5-iodo ethyl benzoate.

- Yield: Approximately 92% for this step.

Step C: Esterification / Hydrolysis (if necessary)

- If starting from the acid form, esterification with ethanol in the presence of acid catalysts (e.g., sulfuric acid or thionyl chloride activation) can be used to obtain the ethyl ester.

- Alternatively, hydrolysis of the ester intermediate under basic conditions followed by acidification can yield the acid form, which can then be re-esterified.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Iodination | KI, KIO3, MeOAc, CH2Cl2 | 55–60 | 3 hours | High | Controlled addition to manage exothermic reaction |

| Diazotization & Chlorination | HCl 36%, NaNO2, CuCl | 0–50 | 10–12 h + 5–8 h | 92 | Temperature control critical for diazonium stability |

| Esterification | Ethanol, acid catalyst (e.g., SOCl2 or H2SO4) | Reflux (~75–80) | 1–3 hours | Variable | Monitoring HCl evolution indicates reaction completion |

Research Findings and Practical Considerations

- Selectivity: The iodination step selectively targets the 5-position due to the directing effect of the amino group, while chlorination via Sandmeyer reaction replaces the diazonium group at the 2-position.

- Yield and Efficiency: The four-step synthesis route from methyl anthranilate to 2-chloro-5-iodobenzoic acid derivatives, including the ethyl ester, achieves overall yields up to 80%, demonstrating high efficiency and cost-effectiveness.

- Reaction Monitoring: The progress of diazotization and chlorination is typically monitored by temperature control and cessation of nitrogen gas evolution.

- Purification: Organic layer extraction and careful drying under reduced pressure are essential to obtain high-purity products.

- Safety: Handling of diazonium salts requires caution due to their potential instability; temperature control and inert atmosphere (e.g., nitrogen) are recommended.

Summary Table of Preparation Method

| Step No. | Reaction Type | Key Reagents | Conditions (Temp & Time) | Product | Yield (%) | Comments |

|---|---|---|---|---|---|---|

| 1 | Iodination | KI, KIO3, methyl anthranilate, CH2Cl2, AcOH | 55–60 °C, 3 h | Ethyl 2-amino-5-iodobenzoate | High | Controlled addition to avoid side reactions |

| 2 | Diazotization | HCl (36%), NaNO2 | 0–5 °C, 1.5 h | Diazonium salt intermediate | — | Temperature sensitive |

| 3 | Sandmeyer Chlorination | Cuprous chloride, HCl | 25–50 °C, 5–8 h | 2-chloro-5-iodo ethyl benzoate | 92 | High yield, requires stirring |

| 4 | Esterification (if needed) | Ethanol, acid catalyst (SOCl2/H2SO4) | Reflux 75–80 °C, 1–3 h | This compound | Variable | Reaction completion monitored by HCl evolution |

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-amino-2-chloro-5-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, while reduction reactions can convert the ester group to an alcohol.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used under mild conditions.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate or nitric acid are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Intermediate in Drug Synthesis

Ethyl 4-amino-2-chloro-5-iodobenzoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as anti-inflammatory and analgesic agents. For instance, research has indicated that modifications to the benzoate structure can enhance the efficacy of drugs targeting specific biological pathways .

Case Study: Antiparasitic Activity

A study evaluated the antiparasitic properties of compounds derived from this compound. The results showed that certain analogs exhibited over 70% growth inhibition against kinetoplastid parasites at a concentration of 10 μM. This underscores the compound's potential in developing treatments for neglected tropical diseases .

Organic Synthesis

Versatile Building Block

In organic chemistry, this compound is utilized for creating complex molecules. Its structure allows for various chemical reactions, including substitution and coupling reactions, which are essential for synthesizing new compounds with desired properties .

Table: Reaction Outcomes with this compound

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Substitution | Benzamide Derivatives | >70 | |

| Coupling | Aryl Compounds | 60-80 | |

| Hydrolysis | Amino Acid Precursors | >75 |

Material Science

Incorporation into Polymers

this compound can be integrated into polymer matrices to enhance thermal stability and chemical resistance. This application is crucial for developing advanced materials used in various industrial sectors, including electronics and aerospace .

Biochemical Research

Studying Enzyme Interactions

The compound has been employed in biochemical research to investigate enzyme interactions and metabolic pathways. By understanding these interactions, researchers can identify new therapeutic targets and develop more effective treatments for diseases .

Analytical Chemistry

Development of Analytical Methods

this compound is also utilized in analytical chemistry for developing methods to detect and quantify other compounds. Its unique chemical properties facilitate improvements in accuracy and sensitivity in laboratory analyses .

Mecanismo De Acción

The mechanism of action of ethyl 4-amino-2-chloro-5-iodobenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below highlights key structural and functional differences between Ethyl 4-amino-2-chloro-5-iodobenzoate and its analogs:

Key Observations

Ester Group Impact: The ethyl ester in the target compound increases lipophilicity compared to methyl analogs (e.g., Methyl 2-amino-4-chloro-5-iodobenzoate), enhancing membrane permeability but reducing aqueous solubility .

Halogen Effects: Iodine: The 5-iodo substituent in the target compound contributes to high molecular weight and steric bulk, making it useful in X-ray crystallography (e.g., SHELX refinement) . Fluorine: In Ethyl-5-amino-2-chloro-4-fluorobenzoate, fluorine’s electronegativity stabilizes electron-deficient aromatic systems, favoring electrophilic substitution reactions .

Substituent Positioning: Position 4-amino groups (target compound) enhance hydrogen-bonding capacity, while 2-amino analogs (e.g., Methyl 2-amino-4-chloro-5-iodobenzoate) alter regioselectivity in further functionalization .

Safety and Handling: Amino and halogen groups necessitate careful handling. For example, Ethyl 4-cyanobenzoate (structurally distinct but similar ester) requires stringent safety protocols due to cyanide hazards .

Actividad Biológica

Ethyl 4-amino-2-chloro-5-iodobenzoate is a halogenated benzoate derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, and potential therapeutic applications, supported by relevant data tables and research findings.

1. Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₉H₈ClI N O₂

- Functional Groups : Amino group (-NH₂), chloro substituent (-Cl), iodo substituent (-I), and an ethyl ester group.

The presence of these functional groups enhances its reactivity and biological activity, making it a valuable compound in organic synthesis and medicinal chemistry.

This compound exhibits significant interactions with various enzymes and proteins, influencing their activity through:

- Enzyme Inhibition : It has been identified as a potent inhibitor of protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways involved in cancer progression and immune responses.

- Substrate Interactions : The compound can act as a substrate for certain enzymes, affecting their catalytic activity through mechanisms such as covalent bonding and hydrogen bonding.

3. Cellular Effects

Research indicates that this compound impacts various cellular processes:

- Cell Signaling Modulation : By inhibiting PTPs, it alters key signaling pathways that regulate cell growth, differentiation, and apoptosis. This modulation can lead to enhanced or suppressed cellular responses depending on the context.

- Gene Expression Regulation : The compound has been shown to influence gene expression patterns, potentially affecting the transcription of genes involved in cell cycle regulation and stress responses.

4.1 Anticancer Activity

A study demonstrated the compound's cytotoxic effects on cancer cell lines. It was found to selectively inhibit the growth of T-lymphoblastic cells while sparing non-cancerous cells at concentrations below 10 µM . This selectivity indicates a promising therapeutic window for targeting specific malignancies.

4.2 Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In vitro assays revealed that it exhibits significant inhibitory effects against various bacterial strains, particularly Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from 0.03 to 0.125 µg/mL .

5. Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with similar compounds to highlight its unique properties.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 2-amino-4-chloro-5-iodobenzoate | Contains amino group; retains chloro and iodo substituents | Notable for protein tyrosine phosphatase inhibition |

| Ethyl 2-amino-4-bromobenzoate | Contains bromine instead of chlorine | Different reactivity profile due to bromine |

| 2-Chloro-5-iodobenzoic acid | Lacks amino group; retains chloro and iodo | Less versatile due to absence of amino functionality |

This comparison illustrates the distinct chemical behavior of this compound, contributing to its broad range of applications in medicinal chemistry.

6. Conclusion

This compound is a compound with significant biological activity, particularly as an inhibitor of protein tyrosine phosphatases. Its ability to modulate cellular signaling pathways makes it a candidate for further investigation in cancer therapy and antimicrobial applications. Continued research into its mechanisms of action will be essential for developing targeted therapies that leverage its unique properties.

Q & A

Q. What are the common synthetic routes for Ethyl 4-amino-2-chloro-5-iodobenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. Key steps include:

- Chlorination and iodination : Sequential halogenation via electrophilic substitution, using reagents like phosphorus oxychloride (POCl₃) for chlorination and iodine monochloride (ICl) for regioselective iodination. Temperature control (10–15°C) minimizes side reactions .

- Amination : Introduction of the amino group via catalytic hydrogenation of a nitro intermediate or direct substitution under basic conditions. Solvent choice (e.g., DMF or ethanol) impacts reaction efficiency .

- Esterification : Ethyl ester formation using ethanol under acidic or coupling agents like DCC. Excess ethanol drives the reaction to completion, but prolonged heating risks hydrolysis .

Yield optimization requires balancing stoichiometry, temperature, and solvent polarity. Purity is enhanced via recrystallization (DMF/EtOH mixtures) or column chromatography .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm; ethyl ester at δ 1.3–4.3 ppm). Discrepancies in integration ratios signal impurities .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 370.92) and isotopic patterns for iodine .

- Crystallography : Single-crystal X-ray diffraction (SHELX software) resolves bond lengths/angles, validating regiochemistry. Data collection at low temperatures (100 K) improves resolution; SHELXL refines occupancy rates for halogen atoms .

Advanced Research Questions

Q. How can conflicting NMR and mass spectrometry data be resolved when characterizing this compound derivatives?

- Methodological Answer :

- Cross-Validation : Use complementary techniques (e.g., IR for functional groups, elemental analysis for C/H/N ratios) to corroborate NMR/MS results .

- Isotopic Pattern Analysis : Iodine’s distinct isotopic signature in MS (e.g., ¹²⁷I and ¹²⁹I peaks) helps differentiate target compounds from brominated by-products .

- Dynamic NMR : Variable-temperature NMR detects rotational barriers in sterically hindered derivatives, explaining split peaks .

Q. What strategies optimize the regioselective iodination in the synthesis of this compound to minimize by-products?

- Methodological Answer :

- Directing Groups : The amino group at position 4 directs iodination to position 5 via resonance effects. Protecting the amino group (e.g., acetylation) may alter regioselectivity, requiring post-functionalization deprotection .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic iodination efficiency. Catalytic Lewis acids (e.g., FeCl₃) accelerate reactivity but may promote di-iodination if not carefully titrated .

- Kinetic Control : Lower reaction temperatures (0–5°C) favor mono-iodination, while quenching with sodium thiosulfate terminates the reaction before by-product formation .

Q. How does the electronic environment of substituents affect the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The iodine atom acts as a leaving group. Electron-withdrawing groups (Cl at position 2) activate the aryl iodide, enhancing Pd-catalyzed coupling rates with boronic acids. Steric hindrance from the ethyl ester may reduce yields in bulky substrates .

- Buchwald-Hartwig Amination : The amino group’s lone pair facilitates oxidative addition with Pd catalysts. Competing coordination from the ester carbonyl requires ligand optimization (e.g., XPhos) to prevent catalyst poisoning .

- DFT Calculations : Computational modeling (e.g., Gaussian) predicts charge distribution and transition states, guiding rational design of derivatives for targeted reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.